5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite
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Overview
Description
5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite is a complex organic compound with the molecular formula C45H61N4O9PSi and a molecular weight of 861.06 . This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite involves multiple steps. One common method includes the protection of the uridine molecule at the 3’- and 5’-hydroxyl groups with t-butyldimethylsilyl and dimethoxytrityl groups, respectively . The 2’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can handle the complex multi-step synthesis and purification processes efficiently, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester can be oxidized to a phosphate triester using iodine in the presence of water.
Substitution: The cyanoethyl group can be removed under basic conditions to yield the corresponding phosphate.
Common Reagents and Conditions
Oxidation: Iodine and water are commonly used for the oxidation of the phosphite triester.
Substitution: Basic conditions, such as treatment with ammonia or methylamine, are used to remove the cyanoethyl group.
Major Products
The major products formed from these reactions include the corresponding phosphate triester and the deprotected uridine derivative .
Scientific Research Applications
5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite involves its incorporation into oligonucleotides during solid-phase synthesis. The protected groups are sequentially removed, allowing the formation of phosphodiester bonds between nucleotides . This process is facilitated by the phosphoramidite chemistry, which ensures high coupling efficiency and yield .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-3’-O-t-butyldimethylsilyl uridine: Similar in structure but lacks the phosphoramidite group.
2’-O-Methyluridine: Another modified uridine used in oligonucleotide synthesis but with different protective groups.
Uniqueness
The uniqueness of 5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated oligonucleotide synthesis .
Properties
Molecular Formula |
C45H63N4O9PSi |
---|---|
Molecular Weight |
863.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H63N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-25,31-32,38,40-42H,15,26,28-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 |
InChI Key |
QXXMYJDSHYRQIP-ZMHKPELYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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